2-Chlor-1,3-dimethylbenzol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of chlorinated benzene derivatives often involves direct chlorination or through the use of intermediates in a multi-step chemical process. For example, the title compounds in a study by Wiedenfeld et al. (2004), though slightly different in structure, were obtained from dimethyl benzoquinone derivatives, demonstrating a method of producing chlorinated aromatic compounds through intermediate steps involving methoxy groups (Wiedenfeld et al., 2004).

Molecular Structure Analysis

The molecular structure of chloro-dimethylbenzenes can be analyzed through crystallographic studies, revealing information about bond angles, substituent orientations, and crystallization patterns. For instance, the orientation of methoxy groups in relation to the benzene ring and their bond angles were detailed in the same study by Wiedenfeld et al., providing insights into the molecular geometry of similar chlorinated aromatic compounds (Wiedenfeld et al., 2004).

Chemical Reactions and Properties

Chlorinated benzene derivatives are known for participating in various chemical reactions, including electrophilic substitution and reactions with nitric acid, as described by Fischer and Greig (1974). These reactions often lead to the formation of complex aromatic compounds with significant chemical and industrial value (Fischer & Greig, 1974).

Physical Properties Analysis

The physical properties of 2-Chloro-1,3-dimethylbenzene, such as boiling point, melting point, and solubility, can be deduced from its molecular structure and the presence of functional groups. Studies on similar compounds provide a basis for understanding the physical behavior of chloro-dimethylbenzenes in various conditions.

Chemical Properties Analysis

The chemical properties of 2-Chloro-1,3-dimethylbenzene, including reactivity towards other chemicals, stability under different conditions, and the ability to form further derivatives, are central to its applications in synthesis and manufacturing processes. The reactivity of chlorinated aromatic compounds with nitro compounds, leading to the formation of triarylmethyl cations as described by Austin and Ridd (1994), exemplifies the complex chemical behavior of these compounds (Austin & Ridd, 1994).

Wissenschaftliche Forschungsanwendungen

Grundlegende Eigenschaften

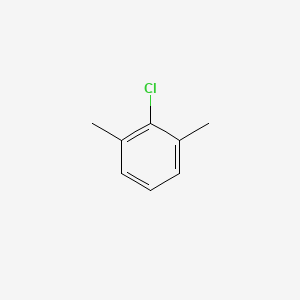

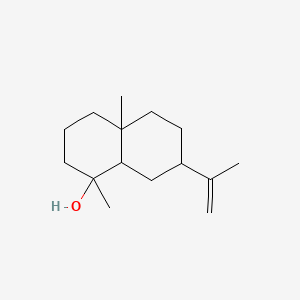

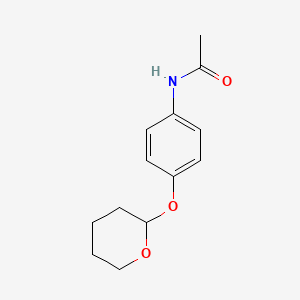

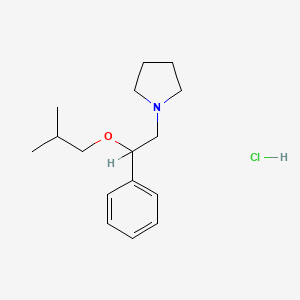

2-Chlor-1,3-dimethylbenzol, auch bekannt als 2-Chlor-m-Xylol, hat die Summenformel C8H9Cl und ein Molekulargewicht von 140.610 {svg_1}. Es ist eine bei Raumtemperatur flüssige Substanz mit einem Brechungsindex von n20/D 1.527 (Lit.), einem Siedepunkt von 182-183 °C (Lit.) und einem Schmelzpunkt von −36 °C (Lit.) {svg_2}.

Zwischenprodukt für Pharmazeutika

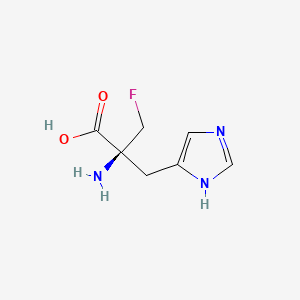

This compound wird als Zwischenprodukt in der pharmazeutischen Industrie verwendet {svg_3}. Das Chloratom in der Verbindung kann durch andere funktionelle Gruppen ersetzt werden, um den resultierenden Molekülen spezifische chemische Eigenschaften zu verleihen. Dies trägt zur Synthese verschiedener Pharmazeutika bei {svg_4}.

Suzuki-Kupplungsreaktion

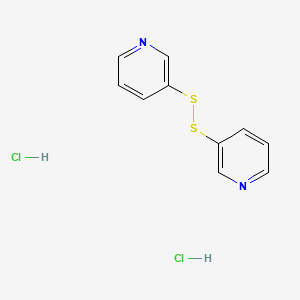

Die Verbindung wurde in der Suzuki-Kupplungsreaktion mit Arylboronsäuren untersucht {svg_5} {svg_6}. Diese Reaktion ist eine Art palladiumkatalysierter Kreuzkupplung, die in der organischen Chemie weit verbreitet ist, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden.

Palladium-katalysierte Cyanierungsreaktion

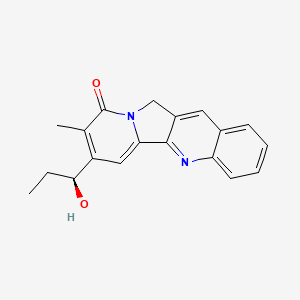

This compound unterliegt einer palladiumkatalysierten Cyanierungsreaktion, um 2,6-Dimethylbenzonitril zu liefern {svg_7} {svg_8}. Diese Reaktion ist im Bereich der synthetischen Chemie von Bedeutung, da sie die Einführung einer Cyanogruppe in das Molekül ermöglicht, die weiter zu einer Vielzahl anderer funktioneller Gruppen reagieren kann.

Synthese komplexer organischer Verbindungen

Die Verbindung kann als Ausgangsmaterial für die Synthese komplexer organischer Verbindungen dienen {svg_9}. Durch Substitutionsreaktionen trägt es zur Entwicklung neuer Materialien oder Substanzen mit maßgeschneiderten Eigenschaften bei.

Reaktivitätsstudien

This compound kann verwendet werden, um die Reaktivität verschiedener chemischer Gruppen zu untersuchen {svg_10}. Durch die Erforschung der potenziellen Anwendungen der resultierenden Produkte in verschiedenen Bereichen trägt dies zur Weiterentwicklung der chemischen Forschung bei.

Zukünftige Richtungen

Wirkmechanismus

Target of Action

2-Chloro-1,3-dimethylbenzene, also known as m-Xylene, 2-chloro-, primarily targets the benzene ring . The benzene ring is a key structural component in many organic compounds, and its stability and reactivity make it an important target in chemical reactions .

Mode of Action

The compound interacts with its target through a process known as Electrophilic Aromatic Substitution . In the first step of this process, the electrons in the pi bond of the benzene ring attack the electrophile, forming a sigma bond. In the second step, a base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond, and aromaticity is reformed .

Biochemical Pathways

The primary biochemical pathway affected by 2-Chloro-1,3-dimethylbenzene is the Suzuki coupling reaction . This reaction involves the coupling of the compound with arylboronic acids. Additionally, the compound undergoes a palladium-catalyzed cyanation reaction to afford 2,6-dimethyl benzonitrile .

Pharmacokinetics

Itslipophilicity and water solubility are key factors influencing its Absorption, Distribution, Metabolism, and Excretion (ADME) properties . , which may affect its bioavailability.

Result of Action

The primary result of the action of 2-Chloro-1,3-dimethylbenzene is the formation of 2,6-dimethyl benzonitrile . This is achieved through a palladium-catalyzed cyanation reaction .

Eigenschaften

IUPAC Name |

2-chloro-1,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl/c1-6-4-3-5-7(2)8(6)9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDXLAYAQGYCQEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40218061 | |

| Record name | 2-Chloro-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6781-98-2 | |

| Record name | 2-Chloro-1,3-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6781-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1,3-dimethylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006781982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1,3-dimethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-Chloro-1,3-dimethylbenzene react with aromatic nitro compounds in trifluoromethanesulfonic acid?

A: Research demonstrates that 2-Chloro-1,3-dimethylbenzene exhibits intriguing reactivity with specific aromatic nitro compounds when exposed to trifluoromethanesulfonic acid. Let's take the example of its reaction with 1,4-dinitrobenzene. In trifluoromethanesulfonic acid (99%) at 70°C, these two compounds react to produce a 45% yield of tris(4-chloro-3,5-dimethylphenyl)methanol after quenching. []

Q2: What is the proposed mechanism for this reaction?

A: Studies utilizing isotopic labelling (¹³C, ²H), kinetic investigations, and examination of substituent effects suggest the following mechanism: []

Q3: Are there other examples of 2-Chloro-1,3-dimethylbenzene reacting in a similar manner?

A: Yes, the research indicates that other chloro compounds, along with a variety of aromatic nitro compounds, display similar reactivity patterns. [] For instance, 2-Chloro-1,3-dimethylbenzene also reacts with p-dinitrobenzene under similar conditions (trifluoromethanesulfonic acid at 70 °C), yielding the corresponding triarylmethyl cation and p-diaminobenzene. [] This suggests a broader applicability of this reaction type with potential for further exploration.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol](/img/structure/B1203616.png)